molecular formula C27H25ClN6O2S B3016664 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893276-02-3

5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B3016664
M. Wt: 533.05
InChI Key: BPCIDEZYMCDHTB-UHFFFAOYSA-N
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Description

The compound "5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline" is a structurally complex molecule that belongs to the class of triazoloquinazolines. This class of compounds has been the subject of various studies due to their potential biological activities and fluorescence properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves the condensation of different precursor molecules under specific conditions. For instance, the synthesis of [1,2,4]triazolo[5,1-b]- and [1,2,4]triazino[3,2-b]quinazolines has been achieved by ribosylation, coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and using the silylation method, followed by debenzoylation with methanolic sodium methoxide to afford the corresponding free N-nucleosides . Another approach for synthesizing [1,2,4]triazolo[4,3-α]piperazines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines, suggesting a novel activation mechanism for electron-deficient chloromethyloxadiazoles . Additionally, novel 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized from 3-amino-2-methylquinazolin-4-(3H)-one with aromatic nitriles in potassium tert-butoxide under reflux conditions .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by the presence of multiple fused rings, including triazole and quinazoline moieties. These structures have been confirmed by various spectroscopic methods such as IR, 1H, 13C NMR, and elemental analysis . The presence of substituents like chlorophenyl and dimethylphenylsulfonyl groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its biological activity and interaction with other molecules.

Chemical Reactions Analysis

Triazoloquinazoline derivatives can participate in various chemical reactions due to their reactive sites. The synthesis processes described in the papers involve nucleophilic substitution, condensation, and activation reactions . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis of some synthesized nucleosides indicates that they possess fluorescence properties, which could be of interest for applications in fluorescence microscopy or as fluorescent probes . The antibacterial screening of some derivatives against various bacterial strains using the zone inhibition method suggests that these compounds could serve as potential antibacterial agents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have synthesized novel compounds related to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline, demonstrating significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2010). Similarly, Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, including triazoloquinazoline compounds, with notable antibacterial and antifungal activity (Hassan, 2013).

Anticancer and Antitumor Activities

Research has also highlighted the potential anticancer activities of quinazoline derivatives. Solomon et al. (2019) designed and synthesized sulfonyl analogs derived from 4-aminoquinoline, demonstrating significant cytotoxicity against breast tumor cell lines and suggesting their potential as safer anticancer agents (Solomon et al., 2019). Another study by Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties as antitumor agents, showing potent antiproliferative activities and biological activity against various cancer cell lines (Li et al., 2020).

Quality Control and Drug Development

Danylchenko et al. (2018) aimed at developing quality control methods for a leading compound among derivatives of triazoloquinazoline, highlighting its promise as an antimalarial agent and detailing methods for its quality control (Danylchenko et al., 2018).

properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-18-10-11-22(16-19(18)2)37(35,36)27-26-29-25(23-8-3-4-9-24(23)34(26)31-30-27)33-14-12-32(13-15-33)21-7-5-6-20(28)17-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCIDEZYMCDHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC(=CC=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

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